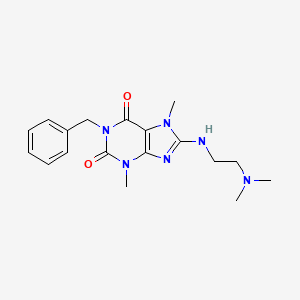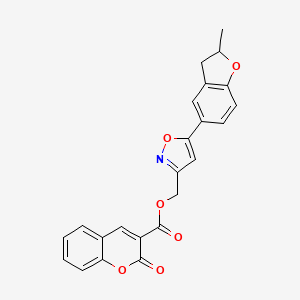
6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride, also known as EMBQ, is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. EMBQ belongs to the quinoline class of molecules and has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
6-Ethoxy-3-(4-methoxybenzoyl)-4-(piperidin-1-yl)quinoline hydrochloride is part of a broader category of compounds that exhibit significant potential in scientific research due to their complex chemical structure and diverse pharmacological properties. Compounds within this class, such as quinoline derivatives, have been synthesized through various methods for potential applications in medicinal chemistry and biochemistry. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, showcasing the synthetic accessibility of complex quinoline derivatives which are crucial intermediates for pharmaceutically active compounds (Bänziger, J. Cercus, and Wolfgang Stampfer, U. Sunay, 2000).
Antimicrobial and Antituberculosis Activity
Quinoline derivatives have demonstrated promising antimicrobial properties. El-Hashash et al. (2011) explored the synthesis of quinazolinone derivatives with notable antimicrobial activity, indicating the potential of quinoline compounds in combating bacterial infections (El-Hashash, Khalid M. Darwish, S. Rizk, F. A. El-Bassiouny, 2011). Similarly, Srinivasan et al. (2010) synthesized novel fluoroquinolone derivatives and evaluated them for antibacterial and antifungal activities, further highlighting the antimicrobial potential of quinoline derivatives (Srinivasan, Raja Mohmed Beema Shafreen, P. Nithyanand, P. Manisankar, S. K. Pandian, 2010).
Fluorescent Probes for DNA Detection
Quinoline derivatives have also found applications as fluorescent probes for DNA detection. Perin et al. (2011) synthesized novel aminated benzimidazo[1,2-a]quinolines as potential fluorescent probes for DNA detection, showcasing the utility of quinoline derivatives in bioanalytical chemistry (Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011).
Anticorrosive Materials
In addition to their biological applications, quinoline derivatives have been investigated for their anticorrosive properties. Verma et al. (2020) reviewed the effectiveness of quinoline and its derivatives as anticorrosive materials, emphasizing their potential in protecting metals against corrosion (Verma, M. Quraishi, E. Ebenso, 2020).
Eigenschaften
IUPAC Name |
(6-ethoxy-4-piperidin-1-ylquinolin-3-yl)-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3.ClH/c1-3-29-19-11-12-22-20(15-19)23(26-13-5-4-6-14-26)21(16-25-22)24(27)17-7-9-18(28-2)10-8-17;/h7-12,15-16H,3-6,13-14H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHVKVILRTRCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)OC)N4CCCCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

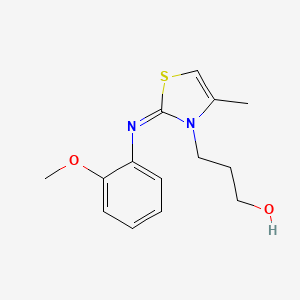
![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
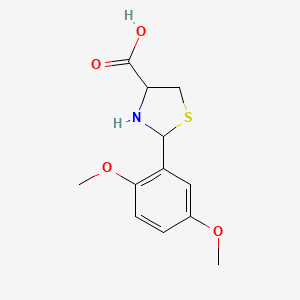
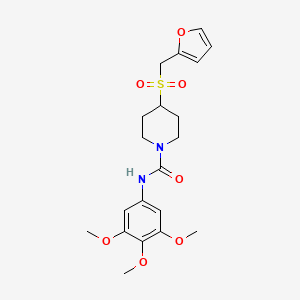
![4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene](/img/structure/B2357433.png)
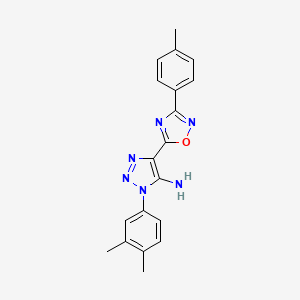
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)

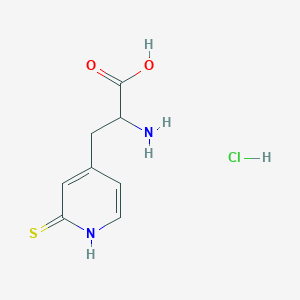
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)
